molecular formula C16H28N2O3 B2707543 N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide CAS No. 2319808-24-5

N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide

Cat. No.: B2707543
CAS No.: 2319808-24-5
M. Wt: 296.411
InChI Key: APRQGVPNILBFPY-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is a chemical compound with the molecular formula C16H28N2O3 and a molecular weight of 296.411 g/mol.

Preparation Methods

The synthesis of N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines

Chemical Reactions Analysis

N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is not well-documented. it is likely to interact with specific molecular targets and pathways in biological systems, leading to its observed effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide can be compared with other similar compounds, such as:

    Azetidine derivatives: These compounds contain the azetidine ring and have various biological activities.

    Oxetane derivatives: These compounds contain the oxetane ring and are used in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-cycloheptyl-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c19-16(17-14-5-3-1-2-4-6-14)18-9-15(10-18)21-12-13-7-8-20-11-13/h13-15H,1-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRQGVPNILBFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N2CC(C2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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